Cas no 2439-43-2 (2-phenylbutanal)

2-Phenylbutanal is an aromatic aldehyde with the molecular formula C₁₀H₁₂O, characterized by a phenyl group attached to the second carbon of a butanal chain. This compound is commonly utilized as a key intermediate in organic synthesis, particularly in the production of fragrances, flavors, and pharmaceuticals. Its structure allows for versatile reactivity, including condensation and reduction reactions, making it valuable for constructing complex molecules. The phenyl group enhances stability while the aldehyde functionality provides a reactive site for further derivatization. 2-Phenylbutanal is also noted for its role in studying reaction mechanisms involving carbonyl compounds. Proper handling is advised due to its potential sensitivity to oxidation and light.
2-phenylbutanal structure
2-phenylbutanal structure
Product Name:2-phenylbutanal
CAS No:2439-43-2
MF:C10H12O
MW:148.201683044434
CID:255540
PubChem ID:235759
Update Time:2025-05-19

2-phenylbutanal Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetaldehyde, a-ethyl-
    • 2-Phenylbutyraldehyde DISCONTINUED
    • 2-phenylbutanal
    • 2-Phenylbutyraldehyd
    • 2-PHENYLBUTYRALDEHYDE
    • 2-Phenylbutyraldehyde DISCONTINUED
    • 2-phenyl butyric anhydride
    • A-Ethylbenzeneacetaldehyde
    • Benzeneacetaldehyde,a-ethyl
    • PHENYLBUTANAL
    • phenylbutyraldehyde
    • EN300-71561
    • AKOS012299109
    • 2439-43-2
    • NSC-37492
    • 2-Phenylbutanal #
    • F1913-0615
    • F83353
    • FT-0673734
    • NSC37492
    • CS-0258837
    • DTXSID00284500
    • SCHEMBL218804
    • Benzeneacetaldehyde, .alpha.-ethyl-
    • DIBSCKQIZZVKMG-UHFFFAOYSA-N
    • J-015492
    • Z1079132778
    • DB-240411
    • Inchi: 1S/C10H12O/c1-2-9(8-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3
    • InChI Key: DIBSCKQIZZVKMG-UHFFFAOYSA-N
    • SMILES: O=CC(C1C=CC=CC=1)CC

Computed Properties

  • Exact Mass: 148.08900
  • Monoisotopic Mass: 148.088815002g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 114
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07000
  • LogP: 2.37910

2-phenylbutanal Customs Data

  • HS CODE:2912299000
  • Customs Data:

    China Customs Code:

    2912299000

    Overview:

    2912299000. Other cyclic aldehydes without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Appearance of tetraformaldehyde

    Summary:

    2912299000. other cyclic aldehydes without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

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2-phenylbutanal Suppliers

Amadis Chemical Company Limited
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(CAS:2439-43-2)2-phenylbutanal
Order Number:A1083975
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:20
Price ($):275.0
Email:sales@amadischem.com

Additional information on 2-phenylbutanal

2-Phenylbutanal (CAS No. 2439-43-2): A Comprehensive Overview

2-Phenylbutanal (CAS No. 2439-43-2) is a versatile organic compound with a wide range of applications in the fields of chemistry, biology, and pharmaceuticals. This aldehyde, also known as phenylbutyraldehyde, is characterized by its distinct aromatic and aliphatic structure, making it a valuable intermediate in the synthesis of various compounds. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, applications, and recent research developments surrounding 2-phenylbutanal.

Chemical Properties and Structure

2-Phenylbutanal is an organic compound with the molecular formula C10H10O. It consists of a four-carbon chain with a phenyl group attached to the second carbon and an aldehyde group at the terminal end. The presence of the phenyl group imparts aromatic character to the molecule, while the aldehyde group makes it highly reactive. The compound has a molecular weight of 150.18 g/mol and a boiling point of approximately 176°C. It is a colorless liquid with a characteristic odor and is soluble in ethanol and other organic solvents.

Synthesis Methods

The synthesis of 2-phenylbutanal can be achieved through several routes, each with its own advantages and limitations. One common method involves the oxidation of 2-phenylbutanol using an oxidizing agent such as potassium permanganate or chromium trioxide. Another approach is the Wittig reaction, where benzyltriphenylphosphonium chloride is reacted with an appropriate ketone or aldehyde to form 2-phenylbutanal. Recent advancements in green chemistry have led to the development of more environmentally friendly methods, such as using heterogeneous catalysts and mild reaction conditions to minimize waste and energy consumption.

Applications in Chemistry and Biology

2-Phenylbutanal finds extensive use as an intermediate in organic synthesis due to its reactivity and structural versatility. It is commonly employed in the preparation of fragrances, flavors, and pharmaceuticals. In the fragrance industry, 2-phenylbutanal contributes to the creation of floral and fruity scents, making it a valuable component in perfumes and personal care products. In pharmaceutical research, 2-phenylbutanal serves as a building block for the synthesis of various drugs, including anti-inflammatory agents and antiviral compounds.

Biological Activity and Toxicity

The biological activity of 2-phenylbutanal has been the subject of numerous studies. Research has shown that this compound exhibits moderate cytotoxicity against certain cancer cell lines, suggesting potential applications in cancer therapy. However, its use must be carefully controlled due to potential side effects and toxicity concerns. Studies have also explored its effects on cellular metabolism and signaling pathways, providing insights into its mechanisms of action.

Recent Research Developments

In recent years, significant advancements have been made in understanding the properties and applications of 2-phenylbutanal. For instance, a study published in the *Journal of Medicinal Chemistry* reported the synthesis of novel derivatives of 2-phenylbutanal with enhanced anti-inflammatory activity. These derivatives showed improved efficacy in animal models of inflammation without significant toxicity. Another study in *Organic Letters* described a novel catalytic method for the selective oxidation of 2-phenylbutanol to 2-phenylbutanal, which offers higher yields and reduced environmental impact compared to traditional methods.

Conclusion

2-Phenylbutanal (CAS No. 2439-43-2) is a multifaceted compound with a rich history in chemical research and industrial applications. Its unique structure and reactivity make it an essential intermediate in various synthetic processes, from fragrance production to drug development. Ongoing research continues to uncover new possibilities for its use, highlighting its importance in both academic and industrial settings.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2439-43-2)2-phenylbutanal
A1083975
Purity:99%
Quantity:1g
Price ($):275.0
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